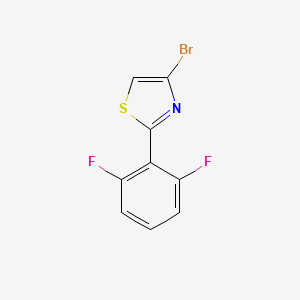

4-Bromo-2-(2,6-difluorophenyl)thiazole

Description

Structure

3D Structure

Properties

IUPAC Name |

4-bromo-2-(2,6-difluorophenyl)-1,3-thiazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H4BrF2NS/c10-7-4-14-9(13-7)8-5(11)2-1-3-6(8)12/h1-4H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RIHWKARTDRLCMQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)F)C2=NC(=CS2)Br)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H4BrF2NS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

276.10 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Exploration of Chemical Reactivity and Transformation Pathways of 4 Bromo 2 2,6 Difluorophenyl Thiazole

Transition-Metal-Catalyzed Cross-Coupling Reactions at the 4-Position.

The bromine atom at the 4-position of the thiazole (B1198619) ring is a prime site for transition-metal-catalyzed cross-coupling reactions, enabling the formation of new carbon-carbon and carbon-heteroatom bonds. This versatility allows for the introduction of a wide array of functional groups, significantly expanding the molecular diversity accessible from this starting material.

Palladium-Catalyzed Coupling Reactions (e.g., Suzuki, Sonogashira, Heck).

Palladium-catalyzed cross-coupling reactions are powerful tools for forging new bonds. The electron-deficient nature of the thiazole ring enhances the reactivity of the C4-Br bond, making it an excellent substrate for these transformations.

Suzuki Coupling: The Suzuki-Miyaura coupling is a widely used method for forming carbon-carbon bonds by reacting an organoboron compound with a halide. For 4-bromo-2-(2,6-difluorophenyl)thiazole, this reaction would involve coupling with a boronic acid or ester in the presence of a palladium catalyst and a base. While specific examples for this exact compound are not prevalent in the literature, extensive research on similar 4-bromothiazole (B1332970) systems demonstrates the feasibility of this transformation. For instance, the Suzuki coupling of 5-(4-bromophenyl)-4,6-dichloropyrimidine (B57207) with various arylboronic acids using a Pd(PPh₃)₄ catalyst and K₃PO₄ as a base in 1,4-dioxane (B91453) has been shown to proceed with moderate to good yields. mdpi.com Similarly, ligand-free Suzuki coupling conditions have been developed for sterically hindered 2'-bromo-2-aryl benzothiazoles, utilizing the coordinating properties of the thiazole nitrogen to facilitate the reaction. nih.gov These methodologies suggest that 4-Bromo-2-(2,6-difluorophenyl)thiazole would readily undergo Suzuki coupling to introduce new aryl or heteroaryl substituents at the 4-position.

Interactive Table: Representative Suzuki Coupling Reactions on Bromo-Substituted Heterocycles

| Substrate | Coupling Partner | Catalyst | Base | Solvent | Yield (%) |

| 5-(4-bromophenyl)-4,6-dichloropyrimidine | Arylboronic acid | Pd(PPh₃)₄ | K₃PO₄ | 1,4-Dioxane | 60 |

| 2'-bromo-2-aryl benzothiazole | Boronic acid derivative | Pd₂(dba)₃ | Na₂CO₃ | Dioxane/Water | up to 99 |

| 5-bromo-1H-indazole | N-Boc-2-pyrroleboronic acid | Pd(dppf)Cl₂ | K₂CO₃ | DME/Water | Good |

Sonogashira Coupling: The Sonogashira reaction facilitates the formation of a C(sp²)-C(sp) bond between a vinyl or aryl halide and a terminal alkyne, catalyzed by palladium and a copper co-catalyst. libretexts.org This reaction is invaluable for creating conjugated enynes and arylalkynes. libretexts.org The 4-bromothiazole moiety is a suitable substrate for Sonogashira coupling. For example, 4-bromo-6H-1,2-oxazines have been successfully coupled with various terminal alkynes using a PdCl₂(PPh₃)₂/CuI catalytic system in the presence of an amine base like triethylamine (B128534) (Et₃N). researchgate.net The reaction typically proceeds at room temperature, affording the corresponding 4-alkynyl derivatives in good yields. researchgate.net Given these precedents, 4-Bromo-2-(2,6-difluorophenyl)thiazole is expected to react efficiently with a range of terminal alkynes under standard Sonogashira conditions.

Interactive Table: Examples of Sonogashira Coupling with Bromo-Heterocycles

| Substrate | Coupling Partner | Catalyst System | Base | Solvent | Yield (%) |

| 4-bromo-6H-1,2-oxazine | Phenylacetylene | PdCl₂(PPh₃)₂, CuI | Et₃N | Toluene | Good |

| 3,5-dibromo-2,6-dichloropyridine | Terminal alkyne | Not specified | Not specified | Not specified | Good |

| 2-bromo-4-iodo-quinoline | Terminal alkyne | Not specified | Not specified | Not specified | Not specified |

Heck Reaction: The Heck reaction, or Mizoroki-Heck reaction, involves the palladium-catalyzed coupling of an aryl or vinyl halide with an alkene to form a substituted alkene. thieme-connect.de This reaction is highly effective for the arylation of terminal alkenes, which generally exhibit high regioselectivity. thieme-connect.de The reaction of aryl bromides with alkenes like styrene (B11656) can be carried out using a palladium acetate (B1210297) catalyst and a base, often in an aqueous medium. mdpi.com While specific Heck reactions on 4-Bromo-2-(2,6-difluorophenyl)thiazole are not widely reported, the general principles suggest its applicability. The electron-withdrawing nature of the thiazole and difluorophenyl groups would likely facilitate the initial oxidative addition step.

Interactive Table: Illustrative Heck Reaction Conditions

| Aryl Halide | Alkene | Catalyst | Base | Solvent |

| Aryl bromide | Styrene | Pd(OAc)₂ | K₂CO₃ | Water/DMF |

| 1-bromo-2-iodobenzene | Acrylamide | Pd(OAc)₂ | Et₃N | Acetonitrile |

| Phenyl iodide | Various alkenes | Pd(OAc)₂ | Et₃N | Not specified |

C-Heteroatom Coupling Reactions (e.g., Buchwald-Hartwig Amination).

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that forms a carbon-nitrogen bond between an aryl halide and an amine. This reaction is a cornerstone for the synthesis of anilines and their derivatives. The 4-bromo position of the thiazole is an ideal handle for introducing amine functionalities. The choice of palladium precatalyst, phosphine (B1218219) ligand, and base is crucial for the success of these couplings, with studies on bromobenzene (B47551) showing that ligands like XPhos and TrixiePhos are quite versatile. nih.gov Buchwald-Hartwig amination has been successfully applied to a variety of bromo-substituted heterocycles, including 2-bromopyridines and bromo-substituted terpyridines, often requiring a palladium catalyst such as Pd(OAc)₂ or Pd(dba)₂ in combination with a phosphine ligand like SPhos or dppp, and a strong base like NaOt-Bu. researchgate.netnih.gov These conditions facilitate the coupling with a wide range of primary and secondary amines.

Interactive Table: Representative Buchwald-Hartwig Amination Conditions

| Aryl Halide | Amine | Catalyst/Ligand | Base | Solvent |

| Bromo-substituted terpyridine | Dialkylamine | Pd(dba)₂ / SPhos | NaOt-Bu | Toluene/THF |

| 2-Bromopyridine | Isopropylamine | Pd(OAc)₂ / dppp | NaOt-Bu | Toluene |

| Bromobenzene | Carbazole | Allylpalladium(II) chloride dimer / XPhos | NaOt-Bu | Toluene |

Reactivity of the Thiazole Ring System.

Beyond the reactive bromine, the core thiazole ring and the attached difluorophenyl group exhibit their own characteristic reactivities, offering further avenues for functionalization.

Nucleophilic Aromatic Substitution on the Difluorophenyl Moiety.

The 2,6-difluorophenyl group is highly activated towards nucleophilic aromatic substitution (SNA_r). The strong electron-withdrawing nature of the fluorine atoms and the thiazole ring lowers the electron density of the phenyl ring, making it susceptible to attack by nucleophiles. While there are no specific reports on this reaction for 4-Bromo-2-(2,6-difluorophenyl)thiazole, studies on similar fluoroquinolone derivatives show that nucleophilic aromatic substitution with amines can occur. nih.gov It is plausible that one of the fluorine atoms could be displaced by strong nucleophiles, such as alkoxides, thiolates, or amines, particularly under elevated temperatures or with the use of a strong base. The ortho- and para-positions relative to the activating thiazole group are the most likely sites for substitution.

Electrophilic Reactions on the Thiazole Core.

The thiazole ring itself can undergo electrophilic aromatic substitution, although it is generally less reactive than benzene. The π-electron density is highest at the C5 position, making it the most favorable site for electrophilic attack. mdpi.com However, in 4-Bromo-2-(2,6-difluorophenyl)thiazole, the C4 position is already substituted. Electrophilic bromination of 2-substituted thiazoles typically occurs at the 5-position. nih.gov For instance, electrophilic bromination using agents like N-bromosuccinimide (NBS) can introduce a bromine atom at an available position on the thiazole ring. mdpi.comresearchgate.net Given the existing bromine at the 4-position, further electrophilic substitution on the thiazole core of this specific molecule would be challenging and may require harsh conditions.

Transformations of the Bromine Atom and Fluorine Substituents.

The bromine and fluorine atoms on 4-Bromo-2-(2,6-difluorophenyl)thiazole can also be the sites of various chemical transformations.

The bromine atom at the 4-position can be reductively removed. For example, the reduction of a 4-bromo substituent on an anilide can be achieved through hydrogenation with a palladium on charcoal catalyst. google.com This provides a route to the corresponding 2-(2,6-difluorophenyl)thiazole.

The fluorine atoms on the phenyl ring are generally robust but can participate in certain reactions. For instance, palladium-catalyzed C-F bond functionalization of gem-difluoroalkenes has been reported, suggesting that under specific catalytic conditions, the C-F bonds of the difluorophenyl group could potentially be activated for cross-coupling reactions, though this is a more advanced and less common transformation for aryl fluorides. nih.gov

Formation of Polyheterocyclic Systems and Fused Rings

The transformation of 4-Bromo-2-(2,6-difluorophenyl)thiazole into more complex polyheterocyclic and fused-ring systems represents a significant area of exploration in medicinal and materials chemistry. The bromine atom at the C4-position and the inherent reactivity of the thiazole ring provide multiple avenues for annulation reactions, leading to the construction of novel molecular architectures with potentially valuable properties. Research in this area focuses on leveraging the functionalities of the thiazole core to build additional heterocyclic rings, thereby accessing diverse chemical space.

Key strategies for the formation of these complex structures from 4-Bromo-2-(2,6-difluorophenyl)thiazole can be categorized into two main approaches:

Functionalization followed by cyclization: This involves the initial conversion of the bromo-substituent into a reactive group (e.g., an amino or a thiol group) that can subsequently participate in a ring-closing reaction with a suitable bifunctional reagent.

Direct cyclization involving the C4-bromo group: This approach utilizes the bromine atom as a leaving group or as a handle for metal-catalyzed cross-coupling reactions that directly lead to the formation of a new fused ring.

Synthesis of Thiazolo[3,2-a]pyrimidines

A common strategy for constructing fused pyrimidine (B1678525) rings onto a thiazole core involves the reaction of a 2-aminothiazole (B372263) derivative with a β-dicarbonyl compound or its equivalent. For 4-Bromo-2-(2,6-difluorophenyl)thiazole, this would first necessitate the introduction of an amino group at the C2 position. While direct amination of the C2 position of a 4-bromothiazole is not extensively documented for this specific substrate, a plausible route involves a multi-step sequence.

One potential, albeit challenging, pathway could begin with the protection of the more reactive C5 position, followed by a nucleophilic aromatic substitution or a metal-catalyzed amination at the C2 position. A more established method for analogous compounds involves starting from a precursor that already contains the 2-amino group. However, for the purpose of this exploration, we will consider hypothetical transformations of the title compound.

A proposed reaction sequence could involve the reaction of a suitably activated 2-aminothiazole precursor with various diketones or ketoesters to yield a range of substituted thiazolo[3,2-a]pyrimidines.

Table 1: Hypothetical Synthesis of Thiazolo[3,2-a]pyrimidines from a 2-Amino-4-bromo-thiazole Precursor

| Precursor | Reagent | Conditions | Product |

| 2-Amino-4-bromo-5-(2,6-difluorophenyl)thiazole | Acetylacetone | p-Toluenesulfonic acid (PTSA), Acetonitrile, Reflux | 6-Aroyl-5-(2,6-difluorophenyl)-7-methyl-5H-thiazolo[3,2-a]pyrimidine |

| 2-Amino-4-bromo-5-(2,6-difluorophenyl)thiazole | Ethyl acetoacetate | Polyphosphoric acid (PPA), 120 °C | 5-(2,6-Difluorophenyl)-7-methyl-5H-thiazolo[3,2-a]pyrimidin-5-one |

| 2-Amino-4-bromo-5-(2,6-difluorophenyl)thiazole | Diethyl malonate | Sodium ethoxide, Ethanol, Reflux | 5-(2,6-Difluorophenyl)-7-hydroxy-5H-thiazolo[3,2-a]pyrimidin-5-one |

Note: The synthesis of the requisite 2-amino-4-bromo-5-(2,6-difluorophenyl)thiazole precursor from 4-Bromo-2-(2,6-difluorophenyl)thiazole would represent a significant synthetic challenge.

Formation of Imidazo[2,1-b]thiazoles

The synthesis of the imidazo[2,1-b]thiazole (B1210989) scaffold typically involves the reaction of a 2-aminothiazole with an α-haloketone. This Hantzsch-type reaction is a robust and widely used method for constructing this particular fused heterocyclic system.

To apply this to 4-Bromo-2-(2,6-difluorophenyl)thiazole, a preliminary conversion to the corresponding 2-aminothiazole derivative would be necessary, as described in the previous section. Once obtained, this precursor could be reacted with a variety of α-bromoketones to afford a library of 6-substituted imidazo[2,1-b]thiazoles. The 4-bromo and 2-(2,6-difluorophenyl) substituents on the thiazole ring would be retained in the final product, providing a scaffold for further functionalization.

Table 2: Proposed Synthesis of Imidazo[2,1-b]thiazoles

| Precursor | α-Haloketone | Conditions | Product |

| 2-Amino-4-bromo-5-(2,6-difluorophenyl)thiazole | 2-Bromoacetophenone | Ethanol, Reflux | 6-Aryl-3-(2,6-difluorophenyl)-5-bromoimidazo[2,1-b]thiazole |

| 2-Amino-4-bromo-5-(2,6-difluorophenyl)thiazole | Ethyl bromopyruvate | Acetone, Reflux | Ethyl 3-(2,6-difluorophenyl)-5-bromoimidazo[2,1-b]thiazole-6-carboxylate |

| 2-Amino-4-bromo-5-(2,6-difluorophenyl)thiazole | 3-Bromopentan-2,4-dione | Sodium bicarbonate, DMF, 80 °C | 1-(3-(2,6-Difluorophenyl)-5-bromoimidazo[2,1-b]thiazol-6-yl)ethan-1-one |

Palladium-Catalyzed Annulation Reactions

Palladium-catalyzed cross-coupling reactions offer a powerful tool for the direct construction of fused rings from aryl halides. In the case of 4-Bromo-2-(2,6-difluorophenyl)thiazole, the C4-bromo substituent can serve as a handle for intramolecular or intermolecular annulation reactions.

For instance, a hypothetical intramolecular Heck reaction could be envisioned if a suitable alkenyl group is introduced at the C5 position of the thiazole ring. More direct approaches could involve a palladium-catalyzed reaction with a suitably functionalized coupling partner that leads to a fused system in a single step. An example could be the reaction with a boronic acid derivative that also contains a nucleophilic group capable of cyclizing onto the thiazole ring.

Table 3: Illustrative Palladium-Catalyzed Annulation Strategies

| Reaction Type | Coupling Partner | Catalyst/Conditions | Hypothetical Fused System |

| Intramolecular Heck Reaction | (Pre-functionalized C5-alkenyl thiazole) | Pd(OAc)₂, PPh₃, Base, Toluene, Heat | Dihydrothiazolo-fused system |

| Suzuki-Miyaura/Annulation | 2-(Hydroxymethyl)phenylboronic acid | Pd(PPh₃)₄, K₂CO₃, Dioxane/H₂O, Heat | Thiazolo[4,5-c]chromene derivative |

| Buchwald-Hartwig/Annulation | 2-Aminophenylboronic acid | Pd₂(dba)₃, Xantphos, Cs₂CO₃, Toluene, Heat | Thiazolo[4,5-b]quinoline derivative |

Computational and Theoretical Investigations of 4 Bromo 2 2,6 Difluorophenyl Thiazole

Density Functional Theory (DFT) Studies of Molecular Structure and Electronic Properties

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems, such as atoms and molecules. It is widely used to predict molecular geometries, electronic properties, and vibrational frequencies with a good balance of accuracy and computational cost. For a molecule like 4-Bromo-2-(2,6-difluorophenyl)thiazole, DFT calculations are typically performed using functionals like B3LYP combined with basis sets such as 6-311++G(d,p) to provide reliable results. researchgate.netirjweb.com

The first step in a computational study is to determine the most stable three-dimensional structure of the molecule through geometry optimization. This process finds the arrangement of atoms that corresponds to a minimum on the potential energy surface. For 4-Bromo-2-(2,6-difluorophenyl)thiazole, a key structural feature is the dihedral angle between the thiazole (B1198619) ring and the 2,6-difluorophenyl ring.

Conformational analysis would involve rotating the phenyl ring relative to the thiazole ring to identify the most stable conformer. The presence of the two fluorine atoms at the ortho positions of the phenyl ring likely imposes significant steric hindrance, influencing the preferred orientation. It is expected that the two rings will not be coplanar in the lowest energy conformation. DFT calculations can predict the rotational energy barrier and the precise dihedral angle of the most stable form.

The optimized geometry provides detailed information on bond lengths and angles. Below is a table of representative bond lengths and angles that would be expected based on DFT calculations and data from similar structures.

| Parameter | Expected Value |

|---|---|

| C-Br Bond Length | ~1.89 Å |

| C-F Bond Length | ~1.35 Å |

| C-S Bond Length (Thiazole) | ~1.77 Å |

| C-N Bond Length (Thiazole) | ~1.32 Å |

| C-C Bond Length (Ring-Ring Link) | ~1.48 Å |

| C-S-C Bond Angle (Thiazole) | ~89° |

| F-C-C Bond Angle (Phenyl) | ~118° |

Frontier Molecular Orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial in determining the chemical reactivity and electronic properties of a molecule. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO's energy indicates its capacity to accept electrons. The energy gap between the HOMO and LUMO (ΔE) is a critical parameter for assessing molecular stability and reactivity. irjweb.com A smaller gap suggests higher reactivity and lower stability. conicet.gov.ar

For 4-Bromo-2-(2,6-difluorophenyl)thiazole, the HOMO is expected to be localized primarily on the electron-rich thiazole ring and the bromine atom, while the LUMO is likely distributed over the π-system of the difluorophenyl ring. DFT calculations can provide precise energy values for these orbitals and a visual representation of their distribution. Studies on similar brominated phenyl-containing heterocyclic compounds have reported HOMO-LUMO gaps in the range of 4.0 to 5.0 eV. nih.gov

| Orbital | Representative Energy (eV) |

|---|---|

| HOMO | -6.5 eV |

| LUMO | -1.8 eV |

| HOMO-LUMO Gap (ΔE) | 4.7 eV |

The distribution of electron density in a molecule is fundamental to understanding its chemical behavior. Mulliken population analysis is a method to assign partial charges to individual atoms, providing insight into the electronic distribution. niscpr.res.in The Molecular Electrostatic Potential (MEP) map is a visual tool that illustrates the charge distribution on the molecular surface. researchgate.net

In an MEP map, regions of negative potential (typically colored red) indicate areas rich in electrons and prone to electrophilic attack, while regions of positive potential (blue) are electron-poor and susceptible to nucleophilic attack. For 4-Bromo-2-(2,6-difluorophenyl)thiazole, the MEP map would likely show negative potential around the electronegative fluorine and nitrogen atoms. researchgate.net The hydrogen atom on the thiazole ring and the regions around the bromine atom might exhibit positive or near-neutral potential. This analysis is crucial for predicting intermolecular interactions and sites of reactivity.

Theoretical Spectroscopic Property Predictions (e.g., NMR, IR, UV-Vis)

Computational chemistry allows for the prediction of various spectroscopic properties, which can be compared with experimental data to confirm the molecular structure. conicet.gov.ar

NMR Spectroscopy: The Gauge-Independent Atomic Orbital (GIAO) method is commonly used with DFT to calculate the nuclear magnetic shielding tensors, which are then converted into chemical shifts (δ) for ¹H and ¹³C NMR spectra. conicet.gov.ar These predictions are valuable for assigning peaks in experimental spectra. Online databases and prediction tools can also provide estimated spectra based on the molecular structure. nmrdb.org For 4-Bromo-2-(2,6-difluorophenyl)thiazole, distinct signals would be predicted for the thiazole proton and the protons on the difluorophenyl ring, with their chemical shifts and coupling patterns influenced by the neighboring bromine and fluorine atoms.

IR Spectroscopy: Theoretical IR spectra can be calculated by determining the vibrational frequencies of the molecule. DFT calculations can predict the frequencies and intensities of the vibrational modes. researchgate.net These calculated frequencies are often scaled by a factor (e.g., ~0.96 for B3LYP) to better match experimental data. researchgate.net The predicted spectrum would show characteristic peaks for C-H, C=N, C-F, and C-Br stretching and bending vibrations.

UV-Vis Spectroscopy: Time-Dependent DFT (TD-DFT) is the method of choice for predicting electronic absorption spectra (UV-Vis). conicet.gov.ar It calculates the excitation energies and oscillator strengths of electronic transitions. For 4-Bromo-2-(2,6-difluorophenyl)thiazole, the UV-Vis spectrum is expected to show π→π* transitions characteristic of the conjugated aromatic system. The solvent effect can also be modeled using methods like the Polarizable Continuum Model (PCM).

| Spectroscopy Type | Predicted Parameter | Expected Value/Range |

|---|---|---|

| ¹H NMR | Thiazole-H Chemical Shift | 7.5 - 8.0 ppm |

| ¹³C NMR | Thiazole-C Chemical Shifts | 110 - 160 ppm |

| IR | C=N Stretch | 1620 - 1650 cm⁻¹ |

| IR | C-F Stretch | 1100 - 1200 cm⁻¹ |

| UV-Vis | λ_max (π→π*) | 280 - 320 nm |

Non-Linear Optical (NLO) Properties and Photophysical Behavior

Molecules with extended π-conjugation and significant charge asymmetry can exhibit non-linear optical (NLO) properties, making them interesting for applications in optoelectronics and photonics. mdpi.com Computational methods can predict NLO properties such as the dipole moment (μ), linear polarizability (α), and first-order hyperpolarizability (β). mdpi.com

For 4-Bromo-2-(2,6-difluorophenyl)thiazole, the presence of donor (thiazole ring) and acceptor-like (difluorophenyl ring) moieties, although not a classic strong push-pull system, suggests that it may possess some NLO activity. DFT calculations can quantify these properties. The first hyperpolarizability (β) is particularly important as it relates to second-harmonic generation. Studies on other thiazole derivatives have shown that strategic substitution can significantly enhance NLO responses. nmrdb.org

Reaction Mechanism Elucidation through Computational Modeling

Computational chemistry is an invaluable tool for studying reaction mechanisms, allowing for the determination of transition state structures and activation energies. This provides a detailed understanding of reaction pathways and kinetics.

Advanced Applications and Structural Utility of 4 Bromo 2 2,6 Difluorophenyl Thiazole As a Versatile Chemical Building Block

Construction of Complex Heterocyclic Architectures

The true synthetic power of 4-Bromo-2-(2,6-difluorophenyl)thiazole lies in the reactivity of its carbon-bromine bond at the 4-position of the thiazole (B1198619) ring. This site serves as a key anchor point for palladium-catalyzed cross-coupling reactions, a cornerstone of modern organic synthesis. These reactions enable the precise and efficient formation of new carbon-carbon and carbon-heteroatom bonds, allowing for the elaboration of the simple thiazole core into far more intricate heterocyclic systems.

For instance, the Suzuki-Miyaura coupling is a widely employed strategy. While research may not detail the specific use of 4-Bromo-2-(2,6-difluorophenyl)thiazole itself, analogous transformations are well-documented. For example, similar 2-bromo-thiazole derivatives are readily coupled with boronic acids to create more complex structures. nih.gov This methodology allows for the introduction of a vast array of aryl, heteroaryl, or alkyl groups at the thiazole's C4-position, dramatically increasing the molecule's structural diversity. Similarly, the Suzuki reaction has been used to append a fluorophenyl group to a bromothiazole core, demonstrating the robustness of this reaction for forging these types of bonds. mdpi.com The 2,6-difluorophenyl substituent on the parent compound plays a crucial role by modifying the electronic properties of the thiazole ring, which can influence reaction outcomes and the properties of the final product.

Design and Synthesis of Molecular Scaffolds for Chemical Library Development

In the quest for new medicines and materials, the ability to rapidly generate and test a multitude of structurally related compounds is paramount. This process, known as chemical library development, relies on robust and versatile molecular scaffolds. 4-Bromo-2-(2,6-difluorophenyl)thiazole is an exemplary scaffold for this purpose.

The amenability of the C4-bromo position to a wide range of coupling reactions allows for its use in parallel synthesis. A single starting batch of the compound can be divided and reacted with a diverse set of building blocks—such as different boronic acids in a Suzuki coupling or various amines in a Buchwald-Hartwig amination—to produce a library of hundreds or thousands of unique, yet related, compounds. Each resulting molecule shares the core 2-(2,6-difluorophenyl)thiazole motif but differs at the point of diversification. Such libraries of 2,4-disubstituted thiazoles are instrumental in high-throughput screening campaigns to identify hits for biological targets or materials with desired physical properties. researchgate.net

| Scaffold Feature | Utility in Library Synthesis | Relevant Reaction Types |

| Thiazole Core | A privileged structure in medicinal chemistry, often associated with biological activity. mdpi.com | Hantzsch Thiazole Synthesis (for core formation) |

| C4-Bromine Atom | A highly versatile reactive handle for diversification. | Suzuki, Stille, Heck, Sonogashira, Buchwald-Hartwig |

| C2-(2,6-difluorophenyl) Group | Modulates physicochemical properties (e.g., lipophilicity, metabolic stability) across the library. | Not directly reacted in library diversification |

Integration into Advanced Materials and Functional Systems

The utility of 4-Bromo-2-(2,6-difluorophenyl)thiazole extends beyond life sciences into the domain of materials science, where its electronic and photophysical properties can be harnessed.

Precursors for Organic Semiconductors and Optoelectronic Devices

Thiazole-containing compounds are recognized as important building blocks for materials used in organic electronics. nih.gov The electron-deficient nature of the thiazole ring, combined with the strong electron-withdrawing character of the fluorine atoms, makes the 2-(2,6-difluorophenyl)thiazole unit a desirable component in organic semiconductors. These materials are the active components in devices like organic field-effect transistors (OFETs) and organic light-emitting diodes (OLEDs). The bromine atom provides a synthetic route to extend the π-conjugated system of the molecule by coupling it with other aromatic units, a critical step in tuning the material's electronic band gap and charge transport properties.

Formation of Conjugated Polymers and Macromolecules

The ability to be di-functionalized makes 4-Bromo-2-(2,6-difluorophenyl)thiazole a potential monomer for producing conjugated polymers. Through polymerization techniques like Stille or Suzuki polycondensation, this building block can be incorporated into a long macromolecular chain. The resulting polymers would feature a repeating thiazole unit in their backbone. The inclusion of the thiazole and difluorophenyl groups influences the polymer's final properties, including its solubility, thermal stability, and solid-state packing, all of which are critical for performance in applications such as polymer solar cells and printable electronic circuits.

Strategic Molecular Hybridization for Novel Chemical Entities

Molecular hybridization is a rational drug design strategy that combines two or more distinct pharmacophores (bioactive structural units) into a single, novel molecule. The goal is to create a hybrid compound with an improved or dual mode of action compared to its parent components.

4-Bromo-2-(2,6-difluorophenyl)thiazole is an excellent platform for this approach. The thiazole ring itself is a well-known pharmacophore present in numerous approved drugs. researchgate.net The bromine atom acts as a synthetic linchpin, allowing this thiazole unit to be covalently linked to another pharmacophore, for instance, a fragment known to interact with a different biological target. For example, researchers have synthesized hybrids combining thiazole and stilbene (B7821643) motifs to create novel DNA topoisomerase inhibitors. nih.gov This strategy of combining known bioactive scaffolds through a versatile linker is a powerful method for generating new chemical entities with potentially synergistic effects and novel therapeutic profiles.

Future Directions in the Synthetic and Applied Chemistry of Brominated and Fluorinated Thiazoles

The future for brominated and fluorinated thiazoles like 4-Bromo-2-(2,6-difluorophenyl)thiazole is bright and expanding. A significant and growing number of drugs approved by the FDA contain fluorine, a testament to the powerful effect this element can have on a molecule's metabolic stability and binding affinity. This trend is expected to continue, driving further innovation in the synthesis and application of fluorinated heterocycles.

Key future directions include:

Development of Novel Catalytic Methods: Research will continue to focus on creating more efficient, sustainable, and selective catalytic systems for the functionalization of the C-Br bond. This includes the use of earth-abundant metal catalysts and photoredox catalysis to access new reaction pathways.

Expansion into New Therapeutic Areas: As our understanding of complex diseases grows, these scaffolds will be used to design molecules that can modulate novel biological targets or act on multiple pathways simultaneously to overcome drug resistance.

Advanced Materials with Tailored Properties: In materials science, the focus will be on incorporating these building blocks into highly ordered, multi-component systems for next-generation electronics, sensors, and photonics. The precise control over electronic properties afforded by the fluorine atoms will be a key area of exploration.

Green Chemistry Approaches: There will be an increasing emphasis on developing more environmentally benign synthetic routes to these valuable building blocks, reducing waste and avoiding harsh reagents.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing 4-Bromo-2-(2,6-difluorophenyl)thiazole, and what factors influence reaction yields?

- Methodology : A typical synthesis involves reacting halogenated precursors with thiazole-forming reagents. For example, CuBr and n-butyl nitrite can facilitate bromination of thiazole derivatives under reflux conditions in acetonitrile, yielding ~53% after purification via silica gel chromatography . Key factors include solvent choice (e.g., acetonitrile for solubility), stoichiometric control of CuBr to avoid side reactions, and temperature optimization (e.g., 333 K for efficient bromination) .

Q. How is the purity and structural integrity of 4-Bromo-2-(2,6-difluorophenyl)thiazole validated in synthetic workflows?

- Methodology : Characterization employs:

- NMR spectroscopy : ¹H NMR (DMSO-d₆) confirms aromatic proton environments (e.g., signals at δ 7.40–8.16 ppm for phenyl and thiazole protons) .

- X-ray crystallography : Resolves bond lengths (e.g., C–Br ≈ 1.89 Å) and torsional angles (e.g., 7.45° twist between thiazole and phenyl planes) .

- HPLC/LCMS : Retention times (e.g., 1.50 minutes under QC-SMD-TFA05 conditions) and m/z values (e.g., [M+H]+ = 755) verify molecular weight and purity .

Q. What reaction mechanisms govern the substitution patterns in brominated thiazole derivatives?

- Methodology : Bromine substitution is influenced by electronic effects (e.g., electron-withdrawing fluorine groups enhance electrophilic aromatic substitution at para positions). Steric hindrance from 2,6-difluorophenyl groups directs bromination to the 4-position of the thiazole ring . Computational studies (e.g., DFT) can model charge distribution to predict regioselectivity .

Advanced Research Questions

Q. How do π-π interactions and halogen bonding influence the solid-state packing of 4-Bromo-2-(2,6-difluorophenyl)thiazole?

- Methodology : X-ray crystallography reveals intermolecular interactions:

- π-π stacking : Centroid distances of 3.815 Å between thiazole and phenyl rings stabilize crystal lattices .

- S···Br contacts : Short non-covalent interactions (3.54 Å) contribute to dense packing, affecting solubility and melting points .

- Implications : These interactions guide cocrystal engineering for enhanced bioavailability or material properties.

Q. What biological activities are associated with 4-Bromo-2-(2,6-difluorophenyl)thiazole, and what molecular targets are implicated?

- Methodology : Thiazole derivatives exhibit:

- Antimicrobial activity : Disruption of bacterial cell walls (e.g., via penicillin-like mechanisms) .

- Anticancer potential : Inhibition of kinase pathways (e.g., epothilone analogs targeting tubulin) .

Q. How can density functional theory (DFT) elucidate the electronic properties of 4-Bromo-2-(2,6-difluorophenyl)thiazole?

- Methodology : DFT calculations (e.g., B3LYP/6-311G**) predict:

- Frontier orbitals : HOMO-LUMO gaps (~4.5 eV) correlate with reactivity toward nucleophiles .

- Electrostatic potential maps : Highlight electrophilic regions (e.g., bromine atom) for targeted functionalization .

Q. What strategies mitigate challenges in scaling up 4-Bromo-2-(2,6-difluorophenyl)thiazole synthesis for preclinical studies?

- Methodology :

- Continuous flow chemistry : Reduces reaction times and improves yield reproducibility .

- Green solvents : Ethyl acetate/water biphasic systems minimize waste during extraction .

- Process analytical technology (PAT) : In-line HPLC monitors reaction progress to optimize parameters .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.